molecular formula C21H29N2O.C7H5O2<br>C28H34N2O3 B1670245 Denatonium benzoate CAS No. 3734-33-6

Denatonium benzoate

Cat. No.: B1670245
CAS No.: 3734-33-6
M. Wt: 446.6 g/mol
InChI Key: VWTINHYPRWEBQY-UHFFFAOYSA-N
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Description

Denatonium benzoate (C28H34N2O3) is a chemical compound renowned for its extremely bitter taste, which is detectable even at minute concentrations. Discovered in 1958 by Macfarlan Smith, it holds the title of the bitterest compound known to science . Its primary function is to serve as an aversive agent, deterring ingestion of potentially harmful substances. Due to its efficacy, it is widely utilized in consumer products to enhance safety by preventing accidental consumption .

Mechanism of Action

Target of Action

Bitrex, also known as Denatonium Benzoate, is primarily targeted at the taste receptors in the human body . It is recognized as the most bitter substance known, with a bitterness threshold of 0.05 ppm for the benzoate . The primary role of Bitrex is to act as an aversive agent, deterring the ingestion of potentially harmful substances by making them taste extremely bitter .

Mode of Action

Bitrex works by interacting with the taste receptors on the tongue. When these receptors come into contact with Bitrex, they send a signal to the brain that the substance being tasted is extremely bitter . This triggers a natural response in the body to reject the substance, causing an immediate desire to spit it out . This reaction is our body’s natural response to bitter tastes, which has evolved over millions of years to help protect us from eating foods or materials which may be harmful .

Biochemical Pathways

When Bitrex binds to these receptors, it triggers a cascade of events leading to the perception of a bitter taste

Result of Action

The primary result of Bitrex’s action is the prevention of accidental ingestion of harmful substances. By making these substances taste extremely bitter, Bitrex discourages individuals, particularly children, from swallowing them . This can help prevent accidental poisonings and improve the safety of a wide range of products .

Action Environment

The effectiveness of Bitrex can be influenced by various environmental factors. For instance, the concentration of Bitrex in a product can affect its bitterness and thus its deterrent effect . Additionally, the presence of other flavors or substances can potentially mask the bitter taste of Bitrex, reducing its effectiveness. Therefore, it’s crucial to consider these factors when using Bitrex as a deterrent in different products and environments.

Chemical Reactions Analysis

Denatonium benzoate primarily undergoes ion exchange reactions. For instance, it can be converted to other salts like denatonium saccharinate through an ion exchange reaction with sodium saccharinate . The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Comparison with Similar Compounds

Denatonium benzoate is often compared to other bitter compounds like denatonium saccharinate, procaine, and benzocaine. While all these compounds share a similar quaternary ammonium structure, this compound is unique due to its unparalleled bitterness . Denatonium saccharinate, for example, is another highly bitter compound but is used in different applications .

Similar Compounds

  • Denatonium saccharinate
  • Procaine
  • Benzocaine

This compound’s extreme bitterness and versatility in various applications make it a unique and valuable compound in both scientific research and industry.

Properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate
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InChI

InChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWTINHYPRWEBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
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Molecular Formula

C28H34N2O3
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DSSTOX Substance ID

DTXSID8034376
Record name Denatonium benzoate
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Molecular Weight

446.6 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White odorless solid; [EFSA: DAR - Vol. 1]
Record name Denatonium benzoate
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CAS No.

3734-33-6
Record name Denatonium benzoate
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Record name Denatonium benzoate [USAN:INN:BAN]
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Record name DENATONIUM BENZOATE
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Record name Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, benzoate (1:1)
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Record name DENATONIUM BENZOATE ANHYDROUS
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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